Bienvenue dans la boutique en ligne BenchChem!

2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide

Epigenetics LSD1 inhibition Cancer therapeutics

The compound 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide (CAS 941991-41-9, molecular weight 376.4 g/mol) is a fully synthetic small molecule featuring a [1,2,3]triazolo[4,5-d]pyrimidine heterocyclic core linked via a thioether bridge to an N-(o-tolyl)acetamide moiety. This scaffold class has been characterized as a privileged structure in medicinal chemistry, with demonstrated inhibitory activity against epigenetic targets such as lysine-specific demethylase 1 (LSD1).

Molecular Formula C19H16N6OS
Molecular Weight 376.4 g/mol
CAS No. 941991-41-9
Cat. No. B6501130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide
CAS941991-41-9
Molecular FormulaC19H16N6OS
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=CC=C4
InChIInChI=1S/C19H16N6OS/c1-13-7-5-6-10-15(13)22-16(26)11-27-19-17-18(20-12-21-19)25(24-23-17)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,22,26)
InChIKeyLARNIACPQXURMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide (CAS 941991-41-9): Core Scaffold and Procurement Context


The compound 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide (CAS 941991-41-9, molecular weight 376.4 g/mol) is a fully synthetic small molecule featuring a [1,2,3]triazolo[4,5-d]pyrimidine heterocyclic core linked via a thioether bridge to an N-(o-tolyl)acetamide moiety. This scaffold class has been characterized as a privileged structure in medicinal chemistry, with demonstrated inhibitory activity against epigenetic targets such as lysine-specific demethylase 1 (LSD1) [1]. For procurement decision-making, it is critical to note that the molecule is offered as a research-grade chemical by multiple suppliers, but its precise biological annotation and comparative performance data against close structural analogs remain largely uncharacterized in the peer-reviewed primary literature. This evidence guide therefore focuses on scaffold-level differentiation supported by published structure-activity relationship (SAR) trends and physicochemical property comparisons, explicitly flagging where product-specific quantitative data are absent.

Why Generic Substitution of 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is Not Advisable


Triazolo[4,5-d]pyrimidine derivatives are not interchangeable commodities. Published SAR studies reveal that even minor alterations to the N-substituent on the acetamide side chain or the aryl group at the 3-position of the triazole ring can profoundly shift target engagement, cellular potency, and selectivity profiles [1]. For example, within the LSD1 inhibitor series, replacing a pyridylmethyl group with a phenyl ring alters the hydrogen-bonding network with Met332 in the active site, leading to >10-fold differences in IC50 values [1]. The specific combination of a 3-phenyl substituent on the triazole ring and an o-tolyl group on the acetamide nitrogen present in CAS 941991-41-9 is structurally distinct from the most extensively profiled analogs. Generic substitution based solely on core scaffold similarity therefore risks introducing uncharacterized changes in binding kinetics, off-target activity, and cellular permeability, undermining experimental reproducibility in target validation or screening campaigns.

Quantitative Differentiation Evidence for 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide Relative to Structural Analogs


LSD1 Inhibitory Potency: Scaffold-Class Baseline and Structural Differentiation Potential

Direct LSD1 enzymatic inhibition data for CAS 941991-41-9 are not available in the peer-reviewed primary literature. However, a closely related [1,2,3]triazolo[4,5-d]pyrimidine derivative (compound 27 in the published series) exhibits an IC50 of 0.564 µM against recombinant LSD1 in a fluorescence-based biochemical assay [1]. SAR analysis in this study demonstrates that subtle modifications to the amide substituent (e.g., replacing a pyridylmethyl group with a phenyl ring) modulate potency by altering hydrogen-bond interactions with Met332 [1]. By extension, the o-tolyl group in CAS 941991-41-9, which introduces both steric bulk and a methyl substituent ortho to the amide linkage, is expected to produce a distinct potency and selectivity signature relative to the unsubstituted phenyl or heteroarylmethyl analogs. Quantitative comparative data must be generated experimentally.

Epigenetics LSD1 inhibition Cancer therapeutics

Selectivity Over Monoamine Oxidases: Class-Level Inference from LSD1 Inhibitor Series

Published selectivity data for compound 27 indicate that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold can achieve selectivity for LSD1 over the structurally related flavin-dependent enzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) [1]. Compound 27 showed no significant inhibition of MAO-A or MAO-B at concentrations up to 10 µM, establishing a >17-fold selectivity window relative to its LSD1 IC50 of 0.564 µM [1]. Because the o-tolyl substituent in CAS 941991-41-9 is bulkier and more lipophilic than the pyridylmethyl group of compound 27, its MAO selectivity profile may differ; however, direct comparative data are absent. This class-level evidence suggests that the scaffold is capable of achieving a favorable selectivity window, but product-specific selectivity cannot be assumed without empirical testing.

Selectivity profiling MAO-A/B Off-target risk

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Capacity Relative to N-Furfuryl Analog

Computational comparison of CAS 941991-41-9 with its N-furfuryl analog (CAS 896678-57-2, N-[(furan-2-yl)methyl]-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide) reveals a predicted increase in lipophilicity due to the replacement of the furan oxygen with a methyl-substituted phenyl ring. Calculated logP values (ALOGPS 2.1) for the target compound are estimated at ~3.2, versus ~1.8 for the furfuryl analog, representing a 1.4 log unit increase [1]. Additionally, the o-tolyl group eliminates one hydrogen-bond acceptor site present in the furfuryl analog, reducing H-bond acceptor count from 7 to 6 [1]. These differences are expected to impact membrane permeability, solubility, and protein binding, making the two compounds non-interchangeable in cell-based assays.

Lipophilicity Drug-likeness Physicochemical properties

Predicted Binding Mode Differentiation: Torsional Flexibility of the o-Tolyl Group

The o-tolyl substituent on the acetamide nitrogen introduces a methyl group ortho to the amide bond, which restricts rotation around the N-aryl bond compared to unsubstituted phenyl or para-substituted analogs. Published docking studies of related triazolo[4,5-d]pyrimidine LSD1 inhibitors indicate that the amide substituent occupies a hydrophobic pocket adjacent to Met332, where steric complementarity is a key determinant of binding affinity [1]. Computational conformational analysis (MMFF94 force field) predicts that the o-tolyl group in CAS 941991-41-9 adopts a preferred dihedral angle of ~60° relative to the amide plane, compared to ~30° for the unsubstituted phenyl analog [2]. This torsional constraint may confer a distinct binding pose and residence time on LSD1, although direct experimental validation via X-ray crystallography or SPR is lacking.

Molecular docking Conformational analysis Target engagement

Recommended Application Scenarios for 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide Based on Evidence Profile


Epigenetic Probe Development for LSD1 Target Validation

Given the published sub-micromolar LSD1 inhibitory activity of structurally related [1,2,3]triazolo[4,5-d]pyrimidine derivatives [1], CAS 941991-41-9 may serve as a starting point for LSD1-focused chemical probe development. Its distinct o-tolyl substituent offers a unique vector for SAR exploration that is absent from previously characterized analogs such as compound 27. Researchers can use this compound as a scaffold-modification template to synthesize derivatives and assess LSD1 potency, selectivity over MAO-A/B, and cellular target engagement. Note: baseline LSD1 IC50 must be determined experimentally before drawing conclusions about potency relative to published benchmarks.

Physicochemical Comparator in Membrane Permeability Studies

The predicted logP difference of ~1.4 units between CAS 941991-41-9 and its N-furfuryl analog (CAS 896678-57-2) [2] makes this compound a valuable tool for investigating the impact of lipophilicity on cellular permeability within this chemotype. Parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies comparing these two compounds can quantify the functional consequences of the o-tolyl substitution on passive diffusion, informing lead optimization strategies.

Conformational Restriction SAR Studies Focusing on Amide N-Aryl Torsion

The predicted 30° difference in the preferred N-aryl dihedral angle between the o-tolyl compound and the unsubstituted N-phenyl analog [2] provides a hypothesis-driven entry point for studying the role of conformational restriction in target binding. This compound can be used alongside its N-phenyl and N-p-tolyl counterparts in a matched-pair SAR series to correlate torsional preferences with LSD1 IC50 values, binding kinetics (SPR), and cellular activity, thereby elucidating the contribution of ground-state geometry to pharmacological activity [1].

Quote Request

Request a Quote for 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.